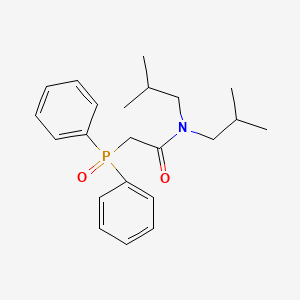

2-(Diphenylphosphoryl)-N,N-bis(2-methylpropyl)acetamide

Description

Properties

CAS No. |

97937-88-7 |

|---|---|

Molecular Formula |

C22H30NO2P |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

2-diphenylphosphoryl-N,N-bis(2-methylpropyl)acetamide |

InChI |

InChI=1S/C22H30NO2P/c1-18(2)15-23(16-19(3)4)22(24)17-26(25,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,18-19H,15-17H2,1-4H3 |

InChI Key |

UDIWREDTVWUIIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(Diphenylphosphoryl)acetyl Chloride

- Starting Material: 2-(Diphenylphosphoryl)acetic acid

- Reagent: Phosphorus trichloride (PCl3)

- Solvent: Anhydrous conditions, often chloroform or similar inert solvents

- Mechanism: The reaction proceeds via three elementary steps involving the successive formation of phosphorus acid dichloride, phosphorus acid chloride, and finally the acyl chloride derivative.

- Activation Energy: Quantum-chemical DFT calculations (B3PW91/6-311++G(df,p)) indicate that the inclusion of explicit solvent molecules (e.g., chloroform) significantly lowers the activation energy barriers for these steps.

- Reaction Conditions: Typically performed under inert atmosphere to prevent hydrolysis of reactive intermediates.

Amidation with N,N-bis(2-methylpropyl)amine

- Reagents: 2-(Diphenylphosphoryl)acetyl chloride and N,N-bis(2-methylpropyl)amine

- Base: Triethylamine or similar organic base to scavenge HCl formed during the reaction

- Mechanism: A nucleophilic attack of the amine on the acyl chloride carbonyl carbon leads to the formation of the amide bond, with elimination of HCl.

- Activation Energy: The amidation step is a single elementary step with a relatively low activation energy (~46.8 kJ/mol), facilitating efficient conversion.

- Reaction Conditions: Anhydrous environment, controlled temperature to optimize yield and minimize side reactions.

Quantum-Chemical and Mechanistic Insights

A comprehensive study using Density Functional Theory (DFT) with the B3PW91 functional and a 6-311++G(df,p) basis set has elucidated the reaction mechanism in detail:

| Stage | Description | Activation Energy (kJ/mol) | Key Observations |

|---|---|---|---|

| 1 | Conversion of 2-(diphenylphosphoryl)acetic acid to acyl chloride via PCl3 | Multiple steps; solvent inclusion lowers barriers significantly | Three elementary steps with intermediate phosphorus species |

| 2 | Amidation of acyl chloride with phosphoryl-substituted amine | 46.8 | Single-step nucleophilic substitution with HCl elimination |

- The transition state of the amidation involves elongation of the C–Cl and N–H bonds and formation of C–N and Cl–H contacts.

- The final amide product adopts a conformation where bulky diphenylphosphoryl groups are syn to the amide plane, influencing steric and electronic properties.

Experimental Considerations

- Solvent Choice: Use of dry, aprotic solvents such as chloroform or dichloromethane is critical to prevent hydrolysis of reactive intermediates.

- Temperature Control: Moderate temperatures favor high yields and reduce side reactions.

- Base Addition: Triethylamine or similar bases are added to neutralize HCl and drive the reaction forward.

- Purification: Standard purification techniques such as recrystallization or chromatography are employed to isolate the pure amide.

Summary Table of Preparation Method

| Step | Reactants | Conditions | Mechanism | Key Data |

|---|---|---|---|---|

| 1 | 2-(Diphenylphosphoryl)acetic acid + PCl3 | Anhydrous solvent, inert atmosphere | Formation of acyl chloride via three elementary steps | Activation energy reduced by solvent inclusion |

| 2 | Acyl chloride + N,N-bis(2-methylpropyl)amine + Triethylamine | Anhydrous solvent, room temperature | Nucleophilic acyl substitution, HCl elimination | Activation energy ~46.8 kJ/mol |

Research Findings and Implications

- The two-step synthesis is efficient and amenable to scale-up due to relatively low activation energies and straightforward reaction conditions.

- Quantum-chemical studies provide a predictive framework for optimizing reaction parameters and understanding steric effects in the final product.

- The methodology is adaptable for synthesizing related phosphoramidate derivatives by varying the amine component.

Biological Activity

2-(Diphenylphosphoryl)-N,N-bis(2-methylpropyl)acetamide, a compound with the CAS number 97937-88-7, is part of a class of organophosphorus compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H30NO2P. Its structure features a diphenylphosphoryl group attached to an acetamide backbone, which is substituted with two isobutyl groups. This unique structure contributes to its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. The diphenylphosphoryl moiety can act as a phosphonate, potentially inhibiting enzymes that rely on phosphate groups for their activity. This inhibition can lead to alterations in metabolic pathways and cellular signaling processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on cholinesterases, which are crucial for neurotransmitter regulation in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects.

Anticancer Properties

A study investigating the structure-activity relationship (SAR) of related compounds found that certain diphenylphosphoryl derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, particularly in mitosis, suggesting potential applications in cancer therapeutics.

Case Studies

-

Cytotoxicity Assessment : In vitro assays demonstrated that this compound showed dose-dependent cytotoxic effects on human cancer cell lines. The IC50 values were determined through MTT assays, indicating effective concentrations for therapeutic potential.

Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25 - Neurotoxicity Studies : In vivo studies have reported neurotoxic effects at higher doses, characterized by behavioral changes in model organisms. These findings highlight the need for careful dosage regulation when considering therapeutic applications.

Pharmacological Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, further studies are required to fully understand its metabolism and excretion pathways.

Scientific Research Applications

The compound has been investigated for various biological activities, including:

-

Cytotoxicity :

- In vitro studies have shown that 2-(Diphenylphosphoryl)-N,N-bis(2-methylpropyl)acetamide exhibits dose-dependent cytotoxic effects on human cancer cell lines.

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

-

Neurotoxicity :

- In vivo studies indicate potential neurotoxic effects at higher doses, necessitating careful dosage regulation for therapeutic applications.

-

Mechanisms of Action :

- The compound is believed to inhibit c-Abl kinase, which is relevant in treating various conditions such as neurodegenerative diseases and cancers.

Pharmacological Studies

The compound has been utilized in pharmacological research to evaluate its efficacy as a therapeutic agent. It has shown promise in the following areas:

- Cancer Treatment : As an inhibitor of c-Abl, it may be beneficial in treating leukemias and solid tumors.

- Neurodegenerative Diseases : Its potential neuroprotective properties are being explored for conditions like Alzheimer’s disease.

Case Studies

-

Cytotoxicity Assessment :

- A study assessed the cytotoxic effects on various cancer cell lines using MTT assays, confirming its potential as an anticancer agent.

-

Neurotoxicity Studies :

- Behavioral changes in model organisms were observed following administration of higher doses, indicating a need for further investigation into safe dosing parameters.

Data Table of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Observations |

|---|---|---|---|

| Cytotoxicity | HeLa | 15 | Effective against cervical cancer cells |

| MCF-7 | 20 | Effective against breast cancer cells | |

| A549 | 25 | Effective against lung cancer cells | |

| Neurotoxicity | Mouse Model | N/A | Behavioral changes at higher doses |

Comparison with Similar Compounds

Substituent-Driven Functional Differences

The phosphoryl group in CMPO distinguishes it from other acetamides. Key comparisons include:

- Phosphoryl vs. Chloro Groups : The diphenylphosphoryl group in CMPO enhances its ability to coordinate with metal ions, unlike chloro-substituted acetamides (e.g., 2-Chloro-N,N-diisobutylacetamide), which exhibit higher reactivity in nucleophilic substitution reactions .

- Bulkiness and Solubility : CMPO’s large, hydrophobic diphenylphosphoryl group reduces aqueous solubility compared to simpler acetamides. For example, 2-(benzoyloxy)-N,N-bis(2-methylpropyl)acetamide has a solubility of 0.08 g/L at 22°C, while CMPO’s solubility is likely lower due to increased steric hindrance .

Q & A

Q. What role does this compound play in modulating electrochemical interfaces for energy storage applications?

- Methodological Answer : Perform cyclic voltammetry and impedance spectroscopy to assess its performance as an electrolyte additive. For example, phosphoryl groups may stabilize lithium-ion battery anodes by forming solid-electrolyte interphases (SEIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.